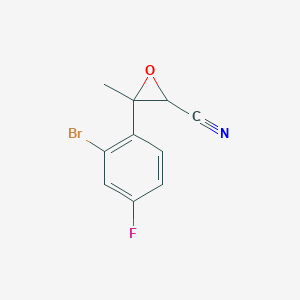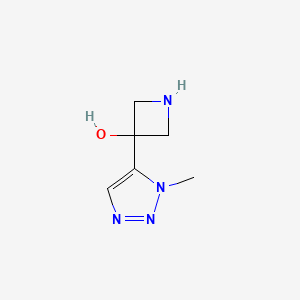
3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines and triazoles This compound is characterized by the presence of a triazole ring attached to an azetidine ring, with a hydroxyl group at the third position of the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol typically involves the use of click chemistry, a powerful and versatile synthetic strategy. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The azetidine ring can be introduced through subsequent cyclization reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of click chemistry and cyclization reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a reduced triazole derivative.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the azetidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methyl-1H-1,2,4-triazol-5-yl)azetidin-3-ol: Similar structure but with a different triazole ring.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Contains a triazole ring with an amino group.
Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative with a carboxylate group.
Uniqueness
3-(1-Methyl-1H-1,2,3-triazol-5-yl)azetidin-3-ol is unique due to the combination of the triazole and azetidine rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H10N4O |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-(3-methyltriazol-4-yl)azetidin-3-ol |
InChI |
InChI=1S/C6H10N4O/c1-10-5(2-8-9-10)6(11)3-7-4-6/h2,7,11H,3-4H2,1H3 |
Clave InChI |
QVRFAFXKKBMGEN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=N1)C2(CNC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


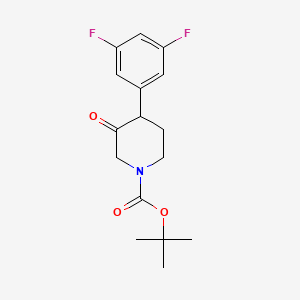
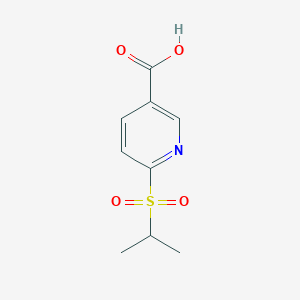

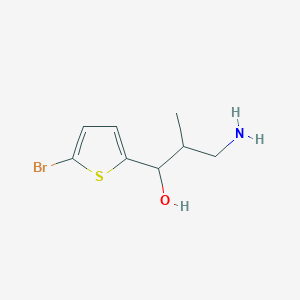

![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)

![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
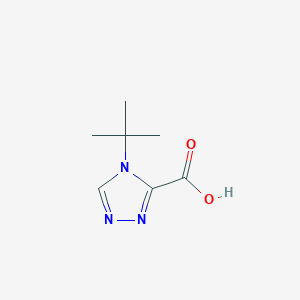
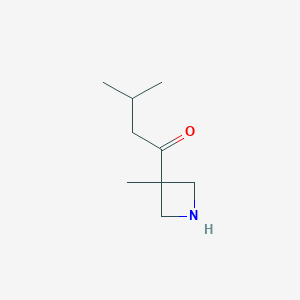

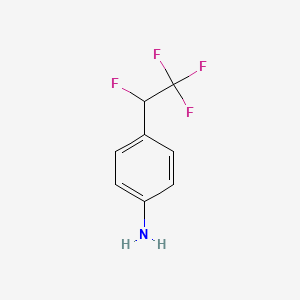
![sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate](/img/structure/B13159793.png)
